molecular formula C7H7ClO2S B3382657 Methyl 5-(chloromethyl)thiophene-3-carboxylate CAS No. 34767-77-6

Methyl 5-(chloromethyl)thiophene-3-carboxylate

Cat. No.: B3382657
CAS No.: 34767-77-6
M. Wt: 190.65 g/mol
InChI Key: NKSDIKYUNDQYSA-UHFFFAOYSA-N
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Description

Methyl 5-(chloromethyl)thiophene-3-carboxylate: is an organic compound with the molecular formula C7H7ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-(chloromethyl)thiophene-3-carboxylate can be synthesized through several methods. One common approach involves the chloromethylation of methyl thiophene-3-carboxylate. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(chloromethyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include azido derivatives or thiol-substituted compounds.

    Oxidation Reactions: Products include sulfoxides or sulfones.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

Chemistry: Methyl 5-(chloromethyl)thiophene-3-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of various thiophene derivatives, which are important in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to synthesize molecules with potential therapeutic properties. Thiophene derivatives have shown activity against various diseases, including cancer and inflammatory conditions .

Industry: In the industrial sector, this compound is used in the production of advanced materials such as organic semiconductors and conductive polymers. These materials are crucial in the development of electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Mechanism of Action

The mechanism of action of methyl 5-(chloromethyl)thiophene-3-carboxylate depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(chloromethyl)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring. This substitution pattern influences its reactivity and the types of derivatives that can be synthesized from it. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the potential for creating diverse functionalized thiophene derivatives .

Properties

IUPAC Name

methyl 5-(chloromethyl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSDIKYUNDQYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188432
Record name 3-Thiophenecarboxylic acid, 5-(chloromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34767-77-6
Record name 3-Thiophenecarboxylic acid, 5-(chloromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34767-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiophenecarboxylic acid, 5-(chloromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixed liquid of 4.86 g of methyl 5-(hydroxymethyl)thiophene-3-carboxylate and 50 ml of dichloromethane was added 4.12 ml of thionyl chloride under ice-cooling, followed by stirring at room temperature for 15 hours. The reaction solution was concentrated, added with ethyl acetate, and then washed with a saturated aqueous sodium hydrogen carbonate solution and a saturated aqueous sodium chloride solution. After drying over anhydrous magnesium sulfate, the solvent was then evaporated to obtain 4.90 g of methyl 5-(chloromethyl)thiophene-3-carboxylate as a pale yellow oily substance.
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 5-hydroxymethyl-thiophene-3-carboxylic acid methyl ester (8.8 g, 51.1 mmol) and triethylamine (7.8 mL, 56.2 mmol) in dichloromethane (135 mL) is cooled to 0° C. and treated with a solution of thionyl chloride (4.1 mL, 56.2 mmol) in dichloromethane (40 mL) in a dropwise maner. After stirring for 1 h, water is added and the mixture is extracted with dichloromethane. The combined organics are dried over Na2SO4, filtered and concentrated in vacuo. The residue is purified by flash chromatography (silica gel, 10% ethyl acetate in heptane) to give 5-chloromethyl-thiophene-3-carboxylic acid methyl ester (4.5 g, 46%) an amber oil. 1H NMR (CDCl3, 300 MHz) δ 8.04 (s, 1 H), 7.43 (s, 1 H), 4.78 (s, 2 H), 3.84 (s, 3 H).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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